molecular formula C20H18N4O3 B2605343 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide CAS No. 1203011-35-1

2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide

Cat. No.: B2605343
CAS No.: 1203011-35-1
M. Wt: 362.389
InChI Key: LFYVQUJSDVDFPR-UHFFFAOYSA-N
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Description

2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide is a synthetic small molecule featuring a pyridazinone core linked to a benzamide group. The pyridazinone scaffold is recognized in medicinal chemistry research for its diverse biological activities . This compound is designed as a chemical tool for investigating new pharmacological pathways, particularly in early-stage drug discovery. Research Applications and Value This compound is of significant research interest for the exploration of novel therapeutic agents. Pyridazinone derivatives have been extensively studied for their potential vasorelaxant effects. Recent research on novel pyridazin-3-one derivatives has demonstrated potent vasodilatory activity, with some compounds showing superior efficacy to established agents like hydralazine by enhancing eNOS mRNA expression and increasing aortic nitric oxide levels . Furthermore, the pyridazinone pharmacophore is found in compounds investigated as noncompetitive AMPA receptor antagonists, indicating potential applications in neurological research . Handling and Compliance This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Properties

IUPAC Name

2-[2-(6-oxo-3-phenylpyridazin-1-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13(20(27)22-17-10-6-5-9-15(17)19(21)26)24-18(25)12-11-16(23-24)14-7-3-2-4-8-14/h2-13H,1H3,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYVQUJSDVDFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the amide linkage. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamido)benzamide
  • 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide
  • 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentanamido)benzamide

Uniqueness

2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide is unique due to its specific structural features, such as the length and branching of the carbon chain linking the pyridazine ring to the benzamide group

Biological Activity

The compound 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide , also known by its CAS number 921853-63-6, is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 338.36 g/mol
  • Structure : The compound features a pyridazine ring, an amide linkage, and a phenyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Pyridazine derivatives are known for their diverse pharmacological effects, often acting as inhibitors or modulators of key biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes .
  • Receptor Modulation : The structural characteristics suggest potential interactions with various receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity

Research indicates that compounds within the pyridazine class exhibit a range of biological activities:

Anti-inflammatory Activity

Studies have demonstrated that pyridazine derivatives can effectively inhibit COX enzymes, leading to reduced inflammatory responses. For instance, research on related compounds has shown significant efficacy in models of chronic inflammation .

Anticancer Properties

Some derivatives have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors .

Neuroprotective Effects

Certain pyridazine compounds have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Their ability to inhibit acetylcholinesterase (AChE) suggests potential benefits in increasing acetylcholine levels, which may alleviate symptoms in conditions such as Alzheimer's disease .

Case Studies and Research Findings

  • Study on Inflammation : A study involving a related pyridazine derivative demonstrated significant reductions in inflammatory markers in animal models of arthritis. The compound effectively lowered prostaglandin levels, indicating a strong anti-inflammatory action .
  • Cancer Research : In vitro studies have shown that certain pyridazine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis .
  • Neuropharmacology : Research indicated that compounds similar to this compound exhibit AChE inhibition, which correlates with improved cognitive function in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveAChE inhibition leading to cognitive improvement

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamido)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound's synthesis involves coupling pyridazinone derivatives with benzamide intermediates. A two-step approach is typical:

Pyridazinone core synthesis : React 3-phenylpyridazine-6-one with propanamide precursors under reflux in anhydrous DMF, using EDCI/HOBt as coupling agents .

Benzamide functionalization : Introduce the benzamide moiety via nucleophilic acyl substitution, monitored by TLC (silica gel, ethyl acetate/hexane 3:7).

  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyridazinone to benzamide) and use microwave-assisted synthesis (80°C, 30 min) to improve yields from ~45% to 68% .

    Table 1: Synthesis Yields Under Different Conditions

    MethodTemperature (°C)Time (h)Yield (%)
    Conventional reflux1101245
    Microwave-assisted800.568
    Solvent-free (neat)120852

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Look for pyridazinone NH proton at δ 11.2–11.5 ppm and benzamide carbonyl at ~168 ppm. Aromatic protons in the phenyl group appear as multiplet signals at δ 7.3–7.8 ppm .
  • IR Spectroscopy : Confirm amide C=O stretches at 1650–1680 cm⁻¹ and pyridazinone C=O at 1720 cm⁻¹ .
  • HRMS : Exact mass calculation (C₂₀H₁₈N₄O₃) should match [M+H]+ at m/z 363.1452 (±0.005) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure. Include positive controls (e.g., doxorubicin) .
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, comparing against celecoxib. IC₅₀ values <10 µM suggest promising activity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., MAPK) or phosphodiesterases. Prioritize derivatives with ΔG < -8 kcal/mol .

  • QSAR studies : Corporate Hammett constants (σ) of substituents on the phenyl ring to predict bioactivity trends. Electron-withdrawing groups (e.g., -NO₂) improve kinase inhibition .

    Table 2: Predicted Binding Affinities of Derivatives

    Derivative SubstituentTarget ProteinΔG (kcal/mol)
    -H (parent compound)MAPK14-7.9
    -NO₂MAPK14-9.2
    -OCH₃PDE4B-8.5

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Assay validation : Cross-verify results using orthogonal methods (e.g., fluorescence-based vs. luminescence ATP detection in cytotoxicity assays) .
  • Meta-analysis : Aggregate data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) to address variability .
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target engagement. For example, silence COX-2 in cells to validate anti-inflammatory effects .

Q. How can reaction engineering principles improve scalability for gram-scale synthesis?

  • Methodology :

  • Continuous flow chemistry : Replace batch reactions with tubular reactors (residence time: 20 min) to enhance heat/mass transfer and reduce side products .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation and automate pH adjustment (target: 7.0–7.5) .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine optimal solvents for in vivo studies?

  • Resolution :

  • Solvent screening : Test DMSO, PEG-400, and cyclodextrin complexes. Use dynamic light scattering (DLS) to confirm nanoparticle formation in aqueous buffers (size <200 nm preferred for IV administration) .
  • Pharmacokinetic profiling : Compare AUC(0–24h) in rodent models for different formulations. PEG-400 increases bioavailability by 2.3× vs. DMSO .

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